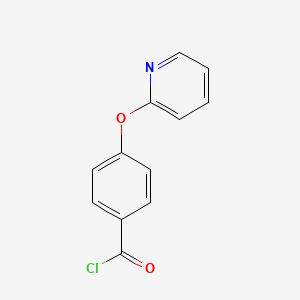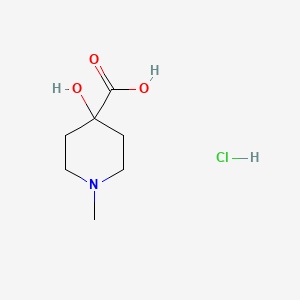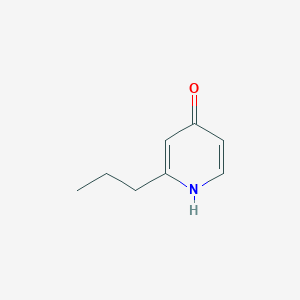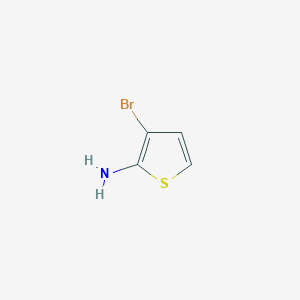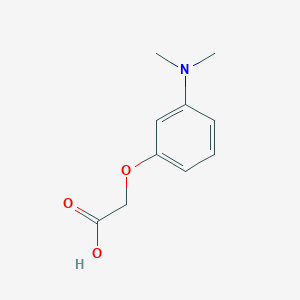
2-(3,5-Dimethoxybenzoyl)pyridine
Vue d'ensemble
Description
2-(3,5-Dimethoxybenzoyl)pyridine is a compound that features a pyridine moiety substituted with a benzoyl group that is further substituted with methoxy groups at the 3 and 5 positions. This structure is indicative of a molecule that could potentially exhibit interesting chemical and physical properties, making it a candidate for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of related pyridine-containing compounds involves multi-step reactions. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) is achieved through a Friedel–Crafts acylation, nitration, and subsequent reduction steps . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, is synthesized from a nitro displacement reaction followed by hydrolysis and cyclodehydration . These methods demonstrate the complexity and versatility of synthetic approaches to pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in a 2H-pyrazolo[4,3-c]pyridine derivative, the dihydropyrazole ring adopts an envelope conformation, and the piperidine fused ring a twisted-chair conformation . The crystal structure of another pyridine derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, shows that the pyrazole, pyridine, and pyran rings are almost coplanar .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, imidazo[1,5-a]pyridine carbenes can undergo three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . This demonstrates the reactivity of pyridine-containing compounds in multicomponent reactions, which can be a useful tool in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . The presence of pyridine moieties in the main chain of polymers can also lead to materials with low dielectric constants, which is advantageous for electronic applications .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Pyridine and its derivatives are used as a precious source of clinically useful agents in medicinal chemistry research .
- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
- A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .
- These substituted compounds exhibited promising anti-proliferative activity .
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
While specific future directions for “2-(3,5-Dimethoxybenzoyl)pyridine” were not found, a related compound, “4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one”, has been synthesized and evaluated as a potent BRD4 inhibitor with anti-breast cancer activity . This suggests potential avenues for future research and development involving “2-(3,5-Dimethoxybenzoyl)pyridine”.
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-7-10(8-12(9-11)18-2)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWKRKBIVGSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618517 | |
| Record name | (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxybenzoyl)pyridine | |
CAS RN |
32864-08-7 | |
| Record name | (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)



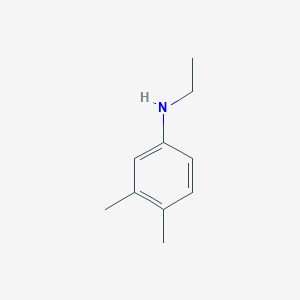

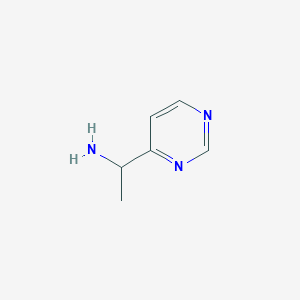
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
